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molecular formula C8H15N B045190 2-Propylvaleronitrile CAS No. 13310-75-3

2-Propylvaleronitrile

Cat. No. B045190
M. Wt: 125.21 g/mol
InChI Key: YCBOPMITSGZJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04127604

Procedure details

As regards the hydrolysis of the di-n-propyl acetonitrile, this will advantageously be carried out by means of 80% by weight sulphuric acid in the proportion of 3 to 5 g of dilute acid/g of nitrile, for example, 3.75 g of dilute acid/g of nitrile over a period of 90 minutes at 80°-85° C. and adding to the resulting amide an aqueous solution of sodium nitrite in the proportion of 1.4 mol of nitrite/mol of di-n-propyl acetonitrile, the reaction taking place for 2 hours at 40°-50° C. It will also be just as advantageous to use a 75% by weight sulphuric acid aqueous solution in the proportion of 1.7 g of dilute acid/g of nitrile for 30 minutes at 140° C., to obtain the intermediate di-n-propyl acetamide, which is hydrolysed in the same sulphuric acid medium in the presence of sodium nitrite in the proportion of 1.4 to 1.5 mol of nitrite/mol of di-n-propyl acetonitrile for one hour at 50°-60° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.4 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]([CH2:7][CH2:8][CH3:9])[C:5]#[N:6])[CH2:2][CH3:3].S(=O)(=O)(O)[OH:11].N([O-])=O.[Na+].N([O-])=O>>[CH2:1]([CH:4]([CH2:7][CH2:8][CH3:9])[C:5]([NH2:6])=[O:11])[CH2:2][CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C(C#N)CCC
Step Two
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1.4 mol
Type
reactant
Smiles
N(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C(C#N)CCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at 40°-50° C
CUSTOM
Type
CUSTOM
Details
for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
at 140° C.

Outcomes

Product
Name
Type
product
Smiles
C(CC)C(C(=O)N)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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